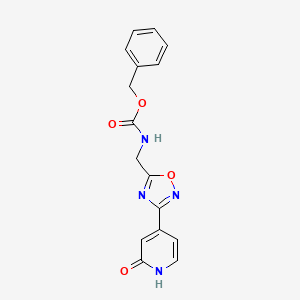

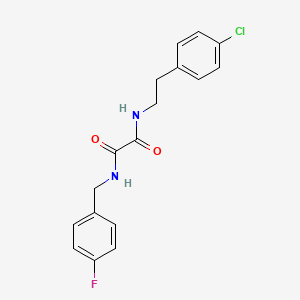

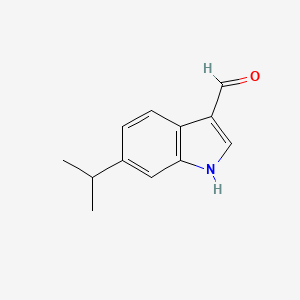

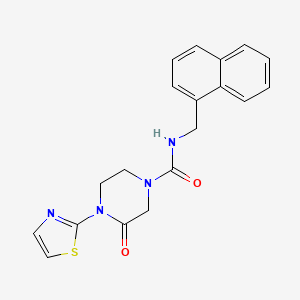

N-(1H-indazol-5-yl)-4-methylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(1H-indazol-5-yl)-4-methylbenzamide” is a compound that contains an indazole moiety . Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .

Synthesis Analysis

The synthesis of indazoles has been a subject of extensive research. Strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . A Cu (OAc)2-catalyzed synthesis of 1H-indazoles by N–N bond formation employing oxygen as the terminal oxidant has been described .Chemical Reactions Analysis

The chemical reactions involving indazoles have been studied extensively. For instance, Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones, Ag-catalyzed nitration–annulation with tert-butyl nitrite, iodine-mediated intramolecular aryl and sp3 C–H amination, and metal-free reaction of aryl-hydrazones with montmorillonite K-10 under O2 atmosphere have been reported .Applications De Recherche Scientifique

JAK2 V617F Inhibitors

“N-(1H-indazol-5-yl)-4-methylbenzamide” could potentially be used in the development of JAK2 V617F inhibitors . The JAK2 V617F mutation is commonly associated with myeloproliferative neoplasms, and selective targeting of this mutant may be useful for treating various pathologies . The compound could be used to inhibit the activity of the V617F variant of JAK2 kinase .

Cancer Treatment

The compound could be used in the treatment of diseases related to the V617F variant of JAK2, including cancer . It could be used to treat a disease or a disorder associated with the expression or activity of the V617F variant of JAK2 kinase .

Pharmaceutical Compositions

“N-(1H-indazol-5-yl)-4-methylbenzamide” could be used in the formulation of pharmaceutical compositions . These compositions could comprise a compound of the formula, or a pharmaceutically acceptable salt thereof, and a pharmaceutically acceptable carrier .

Medicament Preparation

The compound could be used for the preparation of a medicament for use in any of the methods described in the patent . This includes inhibiting an activity of the V617F variant of JAK2 kinase and treating a disease or a disorder associated with the expression or activity of the V617F variant of JAK2 kinase .

Research and Development

“N-(1H-indazol-5-yl)-4-methylbenzamide” could be used in research and development activities. It could be used in the synthesis of new compounds, testing of biological activities, and development of new therapeutic agents .

Chemical Synthesis

The compound could be used as a starting material or intermediate in the synthesis of other chemical compounds . It could be used in the preparation of various derivatives and analogs .

Orientations Futures

Mécanisme D'action

Target of Action

The primary target of N-(1H-indazol-5-yl)-4-methylbenzamide A compound with a similar structure, n-1h-indazol-5-yl-2- (6-methylpyridin-2-yl)quinazolin-4-amine, is known to target the tgf-beta receptor type-1 . This receptor plays a crucial role in cell growth and differentiation .

Mode of Action

The exact mode of action of N-(1H-indazol-5-yl)-4-methylbenzamide Indazole-containing compounds have been found to exhibit a wide variety of biological properties, suggesting that they may interact with their targets in multiple ways .

Biochemical Pathways

The specific biochemical pathways affected by N-(1H-indazol-5-yl)-4-methylbenzamide Indazole derivatives have been associated with a range of biological activities, including anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities . This suggests that the compound may interact with multiple biochemical pathways.

Pharmacokinetics

The pharmacokinetic properties of N-(1H-indazol-5-yl)-4-methylbenzamide A related compound, n-hydroxypropenamides bearing indazole moieties, was found to have high absorption ability, low metabolic activity, and low toxicity, suggesting promising bioavailability .

Result of Action

The specific molecular and cellular effects of N-(1H-indazol-5-yl)-4-methylbenzamide Indazole derivatives have been found to display various biological activities, suggesting that they may have multiple effects at the molecular and cellular level .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of N-(1H-indazol-5-yl)-4-methylbenzamide The efficacy of similar compounds may be influenced by factors such as ph, temperature, and the presence of other substances .

Propriétés

IUPAC Name |

N-(1H-indazol-5-yl)-4-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O/c1-10-2-4-11(5-3-10)15(19)17-13-6-7-14-12(8-13)9-16-18-14/h2-9H,1H3,(H,16,18)(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFHWXKOSPIBRSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)NN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1H-indazol-5-yl)-4-methylbenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

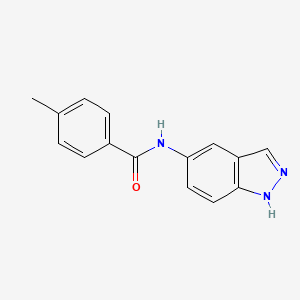

![2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2584474.png)

![7-(4-chlorobenzyl)-1,3-dimethyl-8-[(2-phenylethyl)amino]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2584480.png)